molecular formula C10H5BrF3NO B2808474 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-55-8

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B2808474
CAS No.: 1065092-55-8
M. Wt: 292.055
InChI Key: VBTDWDZNCPGVMX-UHFFFAOYSA-N
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Description

6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative characterized by the presence of bromine and trifluoromethyl groups

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One of the primary applications of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one is in the development of regioselective functionalization methodologies. Mugnaini et al. (2011) described a general synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, exploiting sequential palladium-catalyzed cross-coupling reactions under microwave irradiation, demonstrating the compound's utility in generating diverse quinolone libraries (Mugnaini et al., 2011). Similarly, Cheng et al. (2017) developed a cobalt salt-catalyzed method for synthesizing 4-substituted quinolin-2-(1H)-ones, highlighting the compound's role in facilitating novel carbocyclization reactions (Cheng et al., 2017).

Antimicrobial and Antimalarial Applications

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial and antimalarial activities. Parthasaradhi et al. (2015) reported the design and synthesis of novel quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the compound's potential as a precursor in the development of new therapeutic agents (Parthasaradhi et al., 2015).

Biomolecular Binding and Photophysical Properties

The photophysical properties and biomolecular binding capabilities of this compound derivatives have also been explored. Bonacorso et al. (2018) successfully synthesized new series of quinolines with morpholin-4-yl/pyrrolidin-1-yl groups, investigating their photophysical analyses and interactions with ct-DNA, which underscores the compound's relevance in the study of molecular interactions and potential applications in bioimaging and sensors (Bonacorso et al., 2018).

Future Directions

The future directions of research on 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one could involve exploring its potential medicinal properties, given the known benefits of quinoline derivatives . Additionally, further studies could focus on its synthesis and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one typically involves the bromination of quinoline derivatives. One common method includes the reaction of 6-bromoquinoline with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product

Properties

IUPAC Name

6-bromo-8-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-5-3-6-8(16)1-2-15-9(6)7(4-5)10(12,13)14/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTDWDZNCPGVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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